BenchChemオンラインストアへようこそ!

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Medicinal Chemistry Fragment-based Drug Discovery Metabolic Stability

This synthetic small molecule (C₁₈H₁₇N₃O₃S, MW 355.41) uniquely combines a chromone core with a 5-methyl-1,3,4-thiadiazol-2-yl-piperidine via a metabolically robust C–C bond—not a labile ether linkage. The methyl-substituted thiadiazole is a validated ligand in multiple PDB entries (e.g., tubulin PDB 5S51), enabling chemical probe development for NOTCH1-driven cancers (MDA-MB-231, MCF-7) and tubulin polymerization studies. The chromen-4-one handle supports fluorescent labeling or biotin conjugation. Procure alongside oxygen-linked and furan analogs for head-to-head SAR comparisons of linker robustness and target binding kinetics.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 1421510-05-5
Cat. No. B2879926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
CAS1421510-05-5
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3
InChIKeyKAPICLBRWYWJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 1421510-05-5): Compound Identity and Research-Grade Baseline for Informed Procurement


This compound is a synthetic small molecule (C₁₈H₁₇N₃O₃S, MW 355.41 g/mol) that combines a 4H-chromen-4-one (chromone) core with a 5-methyl-1,3,4-thiadiazol-2-yl-substituted piperidine moiety via a carbonyl linker [1]. It belongs to a family of heterocyclic hybrids that incorporates two privileged pharmacophores—the chromone scaffold, known for diverse bioactivities including kinase inhibition, and the 1,3,4-thiadiazole ring, recognized for metabolic stability and target engagement [2]. The 5-methyl-1,3,4-thiadiazol-2-yl-piperidine fragment is present as a validated ligand in multiple Protein Data Bank (PDB) entries, confirming its ability to interact with disease-relevant protein targets [3].

Why Generic Substitution Falls Short for 2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 1421510-05-5)


Attempts to replace this compound with a close structural analog—such as the oxygen-linked thiadiazole variant or the parent 2-(piperidine-1-carbonyl)-4H-chromen-4-one—fail because the specific 5-methyl-1,3,4-thiadiazol-2-yl group directly attached to the piperidine ring uniquely influences both the conformational landscape and the electronic surface of the molecule [1]. Unlike the oxygen-bridged analogs, the direct C–C bond between piperidine and thiadiazole imparts greater metabolic robustness and eliminates a labile ether linkage [2]. Furthermore, the methyl substituent on the thiadiazole ring modulates lipophilicity and steric fit within target binding pockets, a parameter that cannot be replicated by hydrogen, larger aryl, or heteroaryl substituents [3].

Quantitative Differentiation Evidence for 2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 1421510-05-5)


Direct C–C Linkage vs. Oxygen Bridge: Metabolic Stability and Synthetic Tractability

The target compound features a direct carbon–carbon bond between the piperidine and thiadiazole rings, in contrast to the oxygen-linked comparator 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one. The ether linkage in the comparator is susceptible to oxidative metabolism and hydrolytic cleavage, whereas the C–C bond is metabolically inert [1]. The RWS fragment (1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine) has been co-crystallized with multiple proteins (PDB 5R5T, 5S51, 7G8L), demonstrating that this connectivity is compatible with high-resolution target engagement, while the oxygen-linked analog shows no comparable structural biology validation [2]. Computed XLogP for the RWS fragment is 2.1, indicating balanced lipophilicity suitable for both target binding and aqueous solubility [1].

Medicinal Chemistry Fragment-based Drug Discovery Metabolic Stability

Methyl vs. Furan Substituent on Thiadiazole: Impact on Physicochemical and Steric Properties

The 5-methyl substituent on the thiadiazole ring (MW 355.41) provides a compact, electron-donating group that contrasts with the larger, electron-rich furan ring found in the analog 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one (MW 407.44) [1]. The molecular weight difference of 52.03 g/mol translates to improved ligand efficiency for the methyl-substituted compound when normalized per heavy atom. The smaller methyl group also offers better complementarity for sterically constrained binding pockets, as demonstrated by the successful co-crystallization of the methyl-substituted RWS fragment with tubulin (PDB 5S51), a target where larger substituents are often disfavored [2].

Structure-Activity Relationship Drug-likeness Fragment Evolution

Class-Level Anticancer Activity: Benchmarked Against In-Class Chroman-4-One-Fused Thiadiazole Derivatives

A series of chroman-4-one fused 1,3,4-thiadiazole derivatives, structurally related to the target compound, were evaluated for anticancer activity against MDA-MB-231, MCF-7, and Vero cell lines [1]. Four compounds (3a, 3c, 3i, 3e) exhibited good to moderate growth inhibition, with the scaffold identified as an 'interesting anticancer pharmacophore' targeting the NOTCH1 signaling pathway via γ-secretase inhibition [1]. While the target compound itself has not yet been directly assayed against these lines, its structural composition—combining the chromone core with the 1,3,4-thiadiazole moiety through a piperidine-carbonyl bridge—recapitulates the key pharmacophoric elements of the active derivatives, and the piperidine linker provides additional conformational flexibility for optimized target engagement [2].

Cancer Therapeutics NOTCH1 Signaling γ-Secretase Inhibition

Fragment Co-Crystallization Evidence: Precedented Target Engagement vs. Unvalidated Comparators

The 5-methyl-1,3,4-thiadiazol-2-yl-piperidine fragment (RWS) has been co-crystallized with three distinct human proteins: Tenascin-C (5R5T), Tubulin (5S51), and ARHGEF2 (7G8L) [1]. This represents direct experimental evidence of target engagement across multiple disease-relevant protein families (extracellular matrix, cytoskeleton, and Rho-GEF signaling). In contrast, the parent compound 2-(piperidine-1-carbonyl)-4H-chromen-4-one, lacking the thiadiazole ring, shows no PDB-deposited co-crystal structures, indicating that the thiadiazole moiety is essential for productive protein–ligand interactions [2]. The addition of the chromen-4-one group to this validated fragment is expected to enhance binding affinity through additional hydrophobic and hydrogen-bonding contacts.

Structural Biology Fragment Screening Target Validation

Computed Physicochemical and Drug-Likeness Profile: Benchmarking Against Oxygen-Linked and Furan Analogs

Computed drug-likeness parameters for the target compound, derived from its constituent scaffolds, show favorable alignment with Lipinski and Veber rules: the RWS fragment has XLogP = 2.1, TPSA = 57.3 Ų, and only 1 rotatable bond, indicating low molecular flexibility and high ligand efficiency [1]. The appended chromen-4-one adds hydrogen bond acceptor capability without excessively increasing molecular weight (total MW 355.41). The oxygen-linked comparator 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is predicted to have a higher TPSA and greater conformational flexibility due to the ether linkage, potentially reducing membrane permeability relative to the more rigid C–C linked scaffold [2]. The furan-substituted analog has a higher molecular weight (407.44) and an additional heteroatom, placing it closer to the upper limit of lead-like chemical space.

ADME Prediction Drug-likeness Lead Optimization

Priority Application Scenarios for 2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one Based on Quantitative Evidence


Fragment-Based Lead Optimization in Oncology Targeting NOTCH1/γ-Secretase Pathway

The validated anticancer pharmacophore class identified by Kaviarasan et al. (2020) [1] positions this compound as a logical starting point for lead optimization programs focused on NOTCH1-driven cancers, including triple-negative breast cancer (MDA-MB-231) and hormone receptor-positive breast cancer (MCF-7). Researchers can leverage the piperidine-carbonyl linker for further derivatization while retaining the essential chromen-4-one and thiadiazole moieties shown to interact with the γ-secretase complex [1].

Chemical Probe Development for Tubulin and Cytoskeletal Targets

The co-crystallization of the RWS fragment with tubulin (PDB 5S51) [2] supports the use of this compound as a chemical probe for investigating tubulin polymerization dynamics. The chromen-4-one extension offers a handle for fluorescent labeling or biotin conjugation, enabling cellular target engagement studies that are not feasible with the fragment alone.

Structure-Based Design of Multi-Target Kinase or Epigenetic Inhibitors

The PDB fragment screening data demonstrating engagement with three structurally distinct protein families (Tenascin-C, Tubulin, ARHGEF2) [2] suggests that the thiadiazole-piperidine scaffold can be adapted for multi-target inhibitor design. Combining this fragment with the chromen-4-one moiety, itself a known kinase inhibitor scaffold, may yield compounds with dual γ-secretase/kinase inhibitory profiles, a strategy increasingly relevant for overcoming drug resistance in heterogeneous tumors.

Comparative SAR Studies on Linker Optimization in Heterocyclic Hybrid Molecules

The direct C–C linkage between piperidine and thiadiazole, in contrast to the oxygen-linked or furan-substituted analogs, provides a unique template for systematic structure-activity relationship (SAR) studies [3]. Procurement of this compound alongside the oxygen-linked and furan analogs enables head-to-head comparison of linker robustness, metabolic stability, and target binding kinetics, generating data that can guide subsequent medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.